molecular formula C24H28N2O3 B1677906 萘甲哌啶 CAS No. 57149-07-2

萘甲哌啶

货号 B1677906
CAS 编号: 57149-07-2
分子量: 392.5 g/mol
InChI 键: HRRBJVNMSRJFHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naftopidil is a drug used in benign prostatic hypertrophy which acts as a selective α 1 -adrenergic receptor antagonist or alpha-1 blocker . It is used in men to decrease the urine outflow difficulties due to an enlarged prostate gland .


Synthesis Analysis

Naftopidil shows unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . In order to identify the off-target molecules of naftopidil, magnetic nanobeads, ferrite glycidyl metharcrylate (FG) beads were used . A new naftopidil-based class of piperazine derivatives was synthesized as potential anticancer agents .


Molecular Structure Analysis

Naftopidil has a molecular formula of C24H28N2O3 . It has three times higher affinity for the alpha-1D adrenergic receptor (α1D-AR) than for the alpha-1A adrenergic receptor (α1A-AR) .


Chemical Reactions Analysis

Naftopidil shows the unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The tubulin polymerization assay clearly indicated that naftopidil bound directly to tubulin and inhibited the polymerization of tubulin .


Physical And Chemical Properties Analysis

Naftopidil has a molecular formula of C24H28N2O3 and a molecular weight of 392.49 . It is soluble in DMSO at 70 mg/mL .

科学研究应用

1. Anti-Cancer Drug

  • Summary of Application : Naftopidil has shown potential as an anti-cancer drug. It has been found to exert anti-proliferative and cytotoxic effects on prostate cancer as well as several other cancer types in vitro, ex vivo, and in vivo .
  • Methods of Application : The exact methods of application are not fully deciphered, but it’s suggested that naftopidil modulates the expression of Bcl-2 family pro-apoptotic members which could be used to sensitise cancer cells to targeting therapies and to overcome resistance of cancer cells to apoptosis .
  • Results or Outcomes : A retrospective study brought out a reduced incidence of prostate cancer in patients that had been prescribed this drug .

2. Tubulin-Binding Drug

  • Summary of Application : Naftopidil has been identified as a tubulin-binding drug. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells .
  • Methods of Application : The antiproliferative effects of naftopidil may be due to the off-target effects of the drug. It was found that naftopidil bound directly to tubulin and inhibited the polymerization of tubulin .
  • Results or Outcomes : The tubulin polymerization-inhibiting activity of naftopidil suggests that it may have broad spectrum of cellular cytotoxicity in various types of cells .

3. Treatment of Double-J Stent-Related Discomfort

  • Summary of Application : Naftopidil has been used in an attempt to reduce discomfort related to the use of Double-J ureteral stents .
  • Results or Outcomes : The use of naftopidil once daily did not significantly reduce Double-J ureteral stent-related discomfort .

4. Radiotherapy Enhancer

  • Summary of Application : Naftopidil has been found to enhance the efficacy of radiotherapy in prostate cancer cells .
  • Methods of Application : Naftopidil was combined with radiotherapy in an animal model of PC-3 human prostate cancer cells .
  • Results or Outcomes : The combination of naftopidil and radiotherapy induced a more efficacious delay in PC-3 xenograft tumor growth compared to monotherapy with naftopidil or radiotherapy .

5. Antioxidant Enzyme Inhibitor

  • Summary of Application : Naftopidil has been found to inhibit the upregulation of radiotherapy-induced antioxidant enzymes .
  • Results or Outcomes : The suppression of radiotherapy-induced antioxidant enzymes by naftopidil suggests that it may increase the efficacy of radiotherapy for the treatment of prostate cancer .

6. Benign Prostatic Hyperplasia Management

  • Summary of Application : Naftopidil is used for the management of benign prostatic hyperplasia in Japan .
  • Results or Outcomes : A retrospective study found a reduced incidence of prostate cancer in patients that had been prescribed this drug .

7. Drug Repurposing

  • Summary of Application : Naftopidil has been considered for drug repurposing due to its anti-cancer properties on different cancer types .
  • Results or Outcomes : Naftopidil’s anti-cancerous activities need to be studied more deeply in prospective randomized clinical trials .

8. Reduction of Bladder Irritation Symptoms

  • Summary of Application : Naftopidil has been suggested to reduce bladder irritation symptoms or pain due to ureteral stents .
  • Results or Outcomes : The use of naftopidil once daily did not significantly reduce DJ ureteral stent-related discomfort .

9. Treatment of Lower Urinary Tract Symptoms

  • Summary of Application : Naftopidil is used for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia .

安全和危害

Naftopidil is not recommended for use in patients with a known allergy to naftopidil . It should be used with caution in patients with liver impairment due to the increased risk of adverse effects .

未来方向

Naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing . Its anti-cancerous activities need to be studied more deeply in prospective randomized clinical trials .

属性

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRBJVNMSRJFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045176
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naftopidil

CAS RN

57149-07-2
Record name Naftopidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftopidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naftopidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name naftopidil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFTOPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftopidil
Reactant of Route 2
Reactant of Route 2
Naftopidil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Naftopidil
Reactant of Route 4
Reactant of Route 4
Naftopidil
Reactant of Route 5
Reactant of Route 5
Naftopidil
Reactant of Route 6
Reactant of Route 6
Naftopidil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。